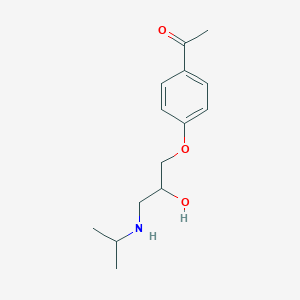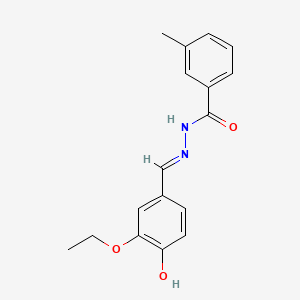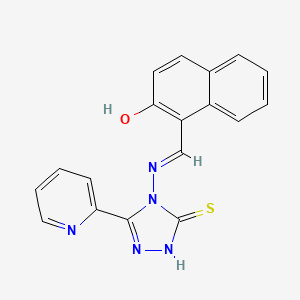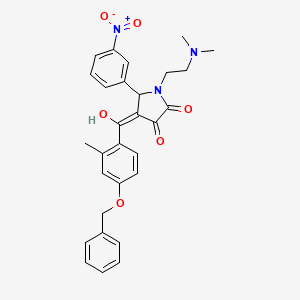
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: Where the reaction is carried out in a single vessel, and the product is isolated after the reaction is complete.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone can be compared with other similar compounds, such as:
4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid: Similar structure but with an acetic acid group instead of an ethanone group.
This compound oxime: An oxime derivative with different reactivity and applications.
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone: A methoxy derivative with distinct chemical properties.
Eigenschaften
CAS-Nummer |
7454-16-2 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H21NO3/c1-10(2)15-8-13(17)9-18-14-6-4-12(5-7-14)11(3)16/h4-7,10,13,15,17H,8-9H2,1-3H3 |
InChI-Schlüssel |
LXTVJPGACWPWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12021672.png)
![2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12021675.png)

![N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12021691.png)
![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021698.png)
![N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021708.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12021723.png)

![7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12021733.png)

![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021739.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021747.png)
